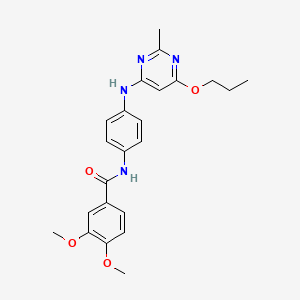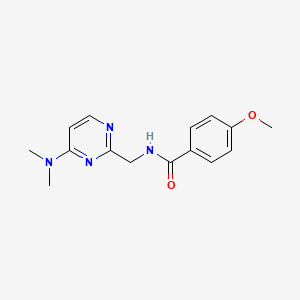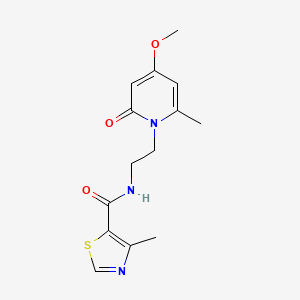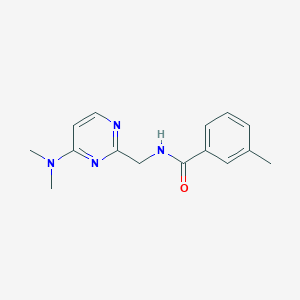![molecular formula C32H37Cl2N5 B2745573 1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 500149-24-6](/img/structure/B2745573.png)
1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a piperazine ring, a benzimidazole ring, and a dichlorophenyl group . These structural components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the piperazine and benzimidazole rings suggests that this compound may have interesting chemical properties and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the dichlorophenyl group is quite electronegative, which could influence the compound’s reactivity .Scientific Research Applications
Antifungal Activity
Compounds with a benzimidazole and piperazine moiety, similar to the chemical , have been shown to possess significant antifungal properties. Jin et al. (2015) synthesized a series of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles with enhanced antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea, surpassing the efficacy of carbendazim (Qing Jin et al., 2015). Additionally, Gadhave et al. (2012) reported the synthesis of 1-methyl-2-aminophenyl-4-(N4-alkyl/arylpiperazinyl) benzimidazole derivatives, which exhibited moderate antifungal activity, highlighting the potential for development into new antifungal agents (R. Gadhave et al., 2012).
Antibacterial and Antifungal Screening
A range of benzimidazole derivatives has been synthesized and evaluated for their antimicrobial efficacy. Bektaş et al. (2007) created novel 1,2,4-triazole derivatives with good to moderate activities against various microbial strains, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007). In similar research, Gan, Fang, and Zhou (2010) developed azole-containing piperazine derivatives that displayed significant antibacterial and antifungal activities, offering promising leads for new antimicrobial drugs (Lin-Ling Gan et al., 2010).
Antihelminthic Applications
Mavrova et al. (2006) synthesized piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids with significant antihelminthic activity, particularly against Trichinella spiralis, showcasing higher efficacy in some cases than albendazole (A. Mavrova et al., 2006).
Potential for DNA Detection
Perin et al. (2011) developed novel aminated benzimidazo[1,2-a]quinolines, showing potential as fluorescent probes for DNA detection. This research offers insights into the use of such compounds in bioanalytical applications, including the study of DNA interactions and detection methods (N. Perin et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37Cl2N5/c1-3-4-5-6-7-8-11-26-23(2)27(21-35)31-36-29-12-9-10-13-30(29)39(31)32(26)38-18-16-37(17-19-38)22-24-14-15-25(33)20-28(24)34/h9-10,12-15,20H,3-8,11,16-19,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKAILFHNXDDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile](/img/no-structure.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2745502.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate](/img/structure/B2745504.png)
![methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2745505.png)


![3,4,5-triethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2745510.png)
acetic acid](/img/structure/B2745512.png)
